
2-(2,2-Difluoroethoxy)-2-methylpropan-1-amine
説明
“2-(2,2-Difluoroethoxy)ethanol” is a chemical compound with the CAS Number: 853005-07-9 . It has a molecular weight of 126.1 .
Synthesis Analysis
While specific synthesis methods for “2-(2,2-Difluoroethoxy)-2-methylpropan-1-amine” were not found, a related compound, “2-(2,2-Difluoroethoxy)ethanol”, involves the use of a sulfonyl chloride or a sulfonic anhydride in an organic solvent containing 2,2-difluoroethanol and an alkali .
Molecular Structure Analysis
The molecular formula for “2-(2,2-Difluoroethoxy)ethanol” is C4H8F2O2 . For “2,2-Difluoroethoxy)ethene”, the molecular formula is C4H6F2O .
Physical And Chemical Properties Analysis
“2-(2,2-Difluoroethoxy)ethanol” has a predicted boiling point of 159.4±30.0 °C, a predicted density of 1.149±0.06 g/cm3, and a predicted acidity coefficient (pKa) of 14.26±0.10 .
科学的研究の応用
Amine-Functionalized Sorbents for PFAS Removal
Recent studies highlight the effectiveness of amine-functionalized sorbents in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The removal mechanism relies on electrostatic interactions, hydrophobic interactions, and the sorbent's morphology, suggesting a promising avenue for treating municipal water and wastewater contaminated with PFAS at low concentrations (Ateia et al., 2019).
Advanced Oxidation Processes for Nitrogen-Containing Compounds
Amine compounds, particularly those that are nitrogen-containing, pose environmental and health risks due to their resistance to degradation. Advanced oxidation processes have been identified as effective methods for mineralizing these compounds, improving the efficacy of treatment schemes for water contaminated with amine-based pollutants (Bhat & Gogate, 2021).
Sustainable Solvent Alternatives
The quest for environmentally friendly solvents has led to the exploration of 2-methyloxolane (2-MeOx) as a substitute for hexane in the extraction of natural products. Studies suggest that 2-MeOx offers a viable alternative to petroleum-based solvents, with implications for sustainable extraction processes in the food and pharmaceutical industries (Rapinel et al., 2020).
Amine-Functionalized MOFs for CO2 Capture
Research on amine-functionalized metal–organic frameworks (MOFs) has focused on their potential applications in CO2 capture. The strong interaction between CO2 and basic amino functionalities makes these MOFs attractive for environmental applications, including air purification and greenhouse gas reduction (Lin et al., 2016).
Analytical Techniques for Biogenic Amine Detection
The detection of biogenic amines in food and environmental samples has been the subject of significant research due to their health implications. Molecular methods, including PCR, offer rapid and sensitive detection of amino acid decarboxylase genes, allowing for early risk assessment of biogenic amine formation in food products (Landete et al., 2007).
Safety and Hazards
特性
IUPAC Name |
2-(2,2-difluoroethoxy)-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13F2NO/c1-6(2,4-9)10-3-5(7)8/h5H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUZRPUEHABXFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




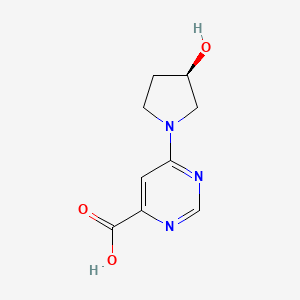
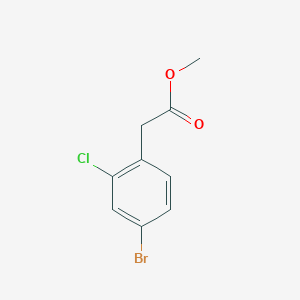
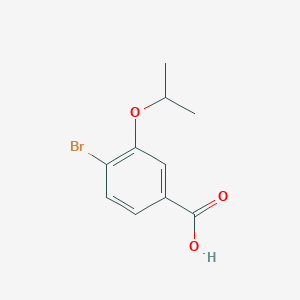

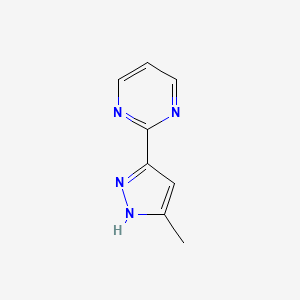

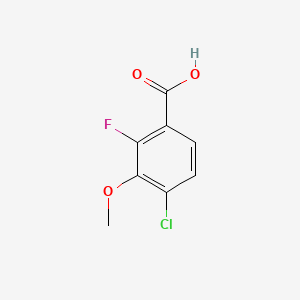

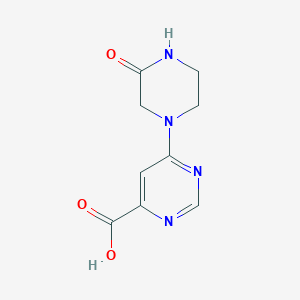
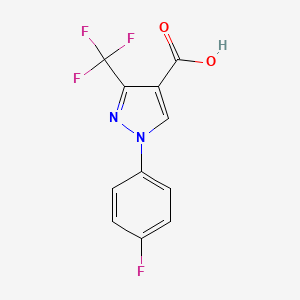


![[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B1466184.png)